2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers
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Overview
Description
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers, is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of a dithioester with an α-methylene carbonyl compound, followed by oxidation and cyclization to form the thiophene ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions: 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
2-Thiophenemethanol: A compound with a thiophene ring and a hydroxymethyl group.
Thiophene-3-acetic acid: Similar to the compound but with different substitution patterns.
Uniqueness: 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid is unique due to its specific structural configuration and the presence of diastereomers
Properties
CAS No. |
2758000-67-6 |
---|---|
Molecular Formula |
C9H14O2S |
Molecular Weight |
186.3 |
Purity |
92 |
Origin of Product |
United States |
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